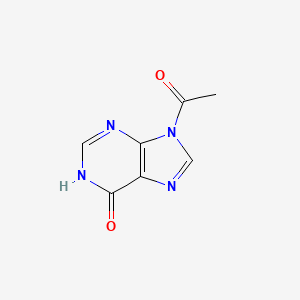
9-Acetyl-1H-purin-6(9H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 9-Acetyl-1H-purin-6(9H)-one involves various chemical processes, including phase transfer catalysis for selective alkylation at the 9 position of the guanine ring, starting from N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide (Suárez et al., 2012). Another approach includes the reaction of 5-amino-N,1-dimethyl-1H-imidazole-4-carboxamide with aromatic aldehydes in the presence of heteropolyacids to synthesize 1,2,9-trisubstituted purin-6(9H)-ones, showcasing the effectiveness of heteropolyacid catalysts (Fang et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of purine derivatives reveals complex hydrogen-bonding schemes. Studies show two-dimensional layers tightly connected by strong hydrogen bonds, alongside weaker bonds and π-π interactions. These interactions contribute significantly to the stability and reactivity of the compounds (Atria et al., 2010).
Applications De Recherche Scientifique
Nuclear Magnetic Resonance (NMR) Spectroscopy in Biomolecular Research
NMR spectroscopy techniques, notably 1H NMR, have been extensively applied in the analysis of biomolecules and polymers such as chitin and chitosan, providing insights into their degree of N-acetylation. This measure is critical in determining the biopolymer's properties and potential applications in various fields, including biomedicine and agriculture (Kasaai, 2010).
Glycoprotein Analysis for Disease Biomarkers
1H-NMR has been pivotal in analyzing serum and plasma glycoproteins to search for robust biomarkers of diseases. This technique is instrumental in characterizing glycoproteins, leading to the identification of GlycA as a marker of systemic inflammation, showing potential in the diagnosis and monitoring of various diseases including cancer and metabolic disorders (Fuertes-Martín et al., 2020).
Metabolic Profiling in Clinical and Biomedical Studies
In vivo MRS techniques, such as 1H, 13C, and 31P MRS, are employed to study metabolic changes in tissues, offering insights into lipid content, metabolite levels, and ATP synthesis rates. These studies facilitate the understanding of disease pathophysiology and the development of biomarkers for clinical diagnostics (Hwang, 2015).
Autism Spectrum Disorders (ASD) Research
1H-MRS has also been used to quantify biochemical and metabolite concentration levels in individuals with ASD, providing evidence of widespread reductions in certain metabolites that reflect impaired neuronal function and metabolism, offering pathways to better understand and potentially treat ASD (Baruth et al., 2013).
Acetylation Studies in Cellular Proteins
Research on acetylation, a post-translational modification of proteins, reveals its significance in regulating various cellular pathways including gene expression and protein synthesis. Aspirin, for example, is known to acetylate multiple cellular proteins, impacting their function and potentially leading to beneficial or adverse effects (Alfonso et al., 2009).
Propriétés
IUPAC Name |
9-acetyl-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-4(12)11-3-10-5-6(11)8-2-9-7(5)13/h2-3H,1H3,(H,8,9,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHKDVSDWIISHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=NC2=C1N=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Acetyl-1H-purin-6(9H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496538.png)
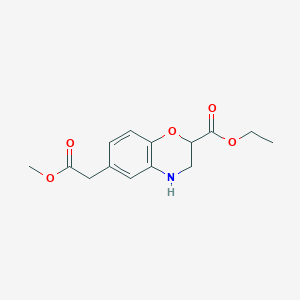
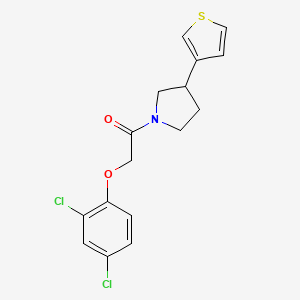
![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2496544.png)

![N-(3-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2496548.png)
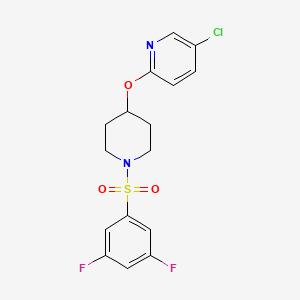
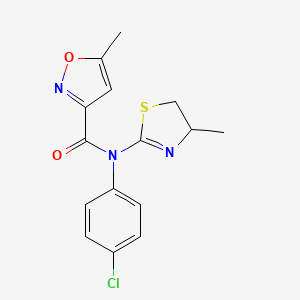


![N-{4-[1-propanoyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2496554.png)
![3-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide](/img/structure/B2496556.png)
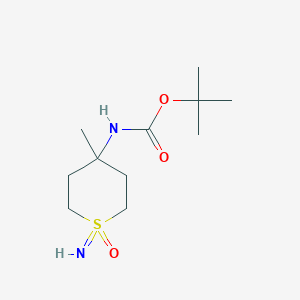
![Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride](/img/structure/B2496560.png)